Welcome to the BenchChem Online Store!
molecular formula C11H13NO2S B2908747 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid CAS No. 953721-41-0

2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid

Cat. No. B2908747
M. Wt: 223.29
InChI Key: BGJPFAXRLQDXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09447044B2

Procedure details

2-Mercapto-nicotinic acid (1.0 g, 6.44 mmol) and bromo-cyclopentane (2 mL, 19.33 mmol) were reacted in the same manner as in Step A of Preparation Example 1 to obtain the title compound, which was used in the next step without a separate purification process.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Br[CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH:12]1([S:1][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
2 mL
Type
reactant
Smiles
BrC1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)SC1=C(C(=O)O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.